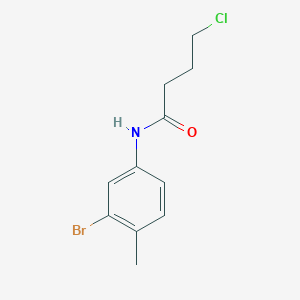

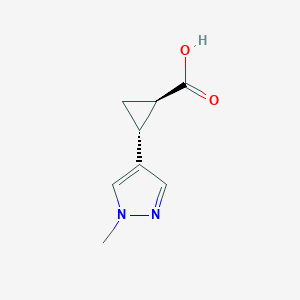

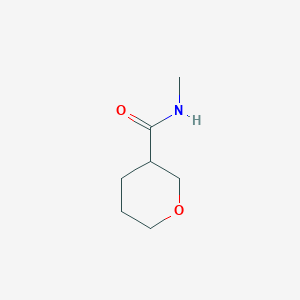

![molecular formula C11H13N3 B1454586 4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline CAS No. 1183309-99-0](/img/structure/B1454586.png)

4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline

Overview

Description

4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline is a chemical compound with the molecular formula C11H13N3 and a molecular weight of 187.24 . It is a powder at room temperature . The IUPAC name for this compound is 4-[(4-methyl-1H-pyrazol-1-yl)methyl]phenylamine .

Synthesis Analysis

The synthesis of pyrazole derivatives, including this compound, has been a subject of interest for many researchers . Pyrazoles are five-membered heterocycles that are particularly useful in organic synthesis . A variety of synthesis methods and synthetic analogues have been reported over the years .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13N3/c1-9-6-13-14(7-9)8-10-2-4-11(12)5-3-10/h2-7H,8,12H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound has a molecular weight of 187.24 . It is a powder at room temperature .Scientific Research Applications

Corrosion Inhibition

4-[(4-methyl-1H-pyrazol-1-yl)methyl]aniline and its derivatives have been studied for their potential as corrosion inhibitors. A study using density functional theory (DFT) explored various bipyrazolic-type organic compounds, including analogs of this compound, to understand their inhibition efficiencies and reactive sites as corrosion inhibitors. These studies suggest the efficiency of these compounds in protecting metals from corrosion, which is important in industrial applications (Wang et al., 2006).

Electroluminescence Application

In the field of electroluminescence, derivatives of this compound have been used to create highly luminescent tetradentate bis-cyclometalated platinum complexes. These complexes have shown potential in organic light-emitting diode (OLED) applications due to their ability to cover a wide range of emissions, from blue to red, which is crucial for display technologies (Vezzu et al., 2010).

Antimicrobial Activity

Recent research has demonstrated that pyrazol-4-yl- and 2H-chromene-based substituted anilines, related to this compound, exhibit significant antimicrobial properties. These compounds have shown effectiveness against various bacterial and fungal strains, suggesting their potential in developing new antimicrobial agents (Banoji et al., 2022).

Synthesis and Structural Analysis

This compound and its derivatives have been the subject of synthesis and structural analysis studies. These studies not only contribute to the understanding of their molecular structure but also help in tailoring their properties for specific applications, such as in catalysis or material science (Lingaraju et al., 2016).

Application in Catalysis

These compounds have also been investigated for their use in catalysis. For example, Rh(I) complexes bearing N,N and N,P ligands anchored on glassy carbon electrodes have shown promise as recyclable hydroamination catalysts. The ligands, including those related to this compound, play a crucial role in these catalytic processes (Tregubov et al., 2013).

Mechanism of Action

Target of Action

Similar compounds, such as tris(pyrazolyl)methane ligands, have been exploited for a broad range of applications, including catalysis and biomedical chemistry . For instance, the molecule [TpmMn(CO)3]PF6 has been investigated as a chemotherapeutic to treat colon cancer .

Mode of Action

It’s worth noting that both polymorphs feature intermolecular n-h···n interactions between the nh2 group of the aniline substituent and the n6 acceptor atom of a neighboring molecule .

Properties

IUPAC Name |

4-[(4-methylpyrazol-1-yl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-9-6-13-14(7-9)8-10-2-4-11(12)5-3-10/h2-7H,8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWPPDCVKEZUYQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

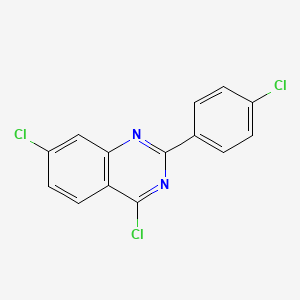

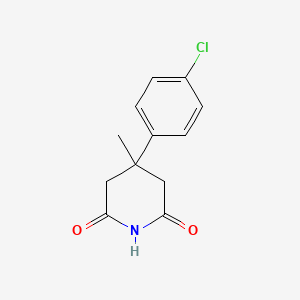

![3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1454505.png)

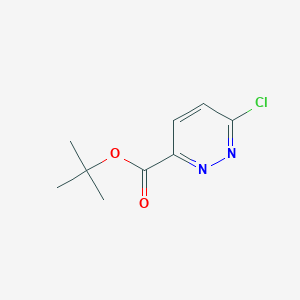

![3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile](/img/structure/B1454519.png)